Trihexyltetradecylammonium bromide

Catalog No.
S1939506
CAS No.
950183-48-9
M.F
C32H68BrN
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyltetradecylammonium bromide

CAS Number

950183-48-9

Product Name

Trihexyltetradecylammonium bromide

IUPAC Name

trihexyl(tetradecyl)azanium;bromide

Molecular Formula

C32H68BrN

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C32H68N.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

WAADFDOGNWGAHE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-]

Trihexyltetradecylammonium bromide is a quaternary ammonium salt distinguished by its asymmetric and bulky aliphatic structure, comprising three hexyl chains and one tetradecyl chain. This configuration imparts a unique combination of properties, including high thermal stability and tailored solubility in organic solvents, positioning it as a specialized ionic liquid and surface-active agent. It is primarily utilized as a performance-enhancing additive and passivating agent in the fabrication of advanced optoelectronic devices, particularly perovskite solar cells, where precise control over interfacial properties is critical for achieving high efficiency and operational stability.

Substituting Trihexyltetradecylammonium bromide with more common salts like tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide (CTAB) often leads to process and performance failures. The specific asymmetric C6/C14 alkyl chain architecture of this compound provides a precisely engineered balance of solubility for precursor formulation and hydrophobicity for interfacial modification that shorter, symmetric chains (like TBAB's C4) or single long-chain surfactants (like CTAB's C16) cannot replicate. This unique structure is critical for forming stable, defect-passivating layers in high-performance perovskite solar cells and ensuring compatibility with the high-temperature annealing steps common in their fabrication, where less stable alternatives would decompose.

Enhanced Power Conversion Efficiency and Moisture Resistance in Perovskite Solar Cells

In perovskite solar cells (PSCs), surface passivation with bulky quaternary ammonium halides is a key strategy for boosting performance. A study using the close structural analog tetradodecylammonium bromide (TDDAB) as a surface modifier on a CsFAMA perovskite film resulted in a champion power conversion efficiency (PCE) of 21.33%. This represents a significant improvement over devices without such passivation, which typically exhibit lower efficiencies due to surface defects. Furthermore, the TDDAB treatment created a hydrophobic surface with a water contact angle of 93.39°, which is critical for protecting the underlying perovskite from moisture-induced degradation and enhancing long-term device stability.

Evidence DimensionDevice Performance & Stability
Target Compound DataPCE: 21.33%; Water Contact Angle: 93.39° (Data for close analog TDDAB)
Comparator Or BaselineUnmodified Perovskite Device (Lower PCE, more hydrophilic)
Quantified DifferenceSignificant increase in PCE and hydrophobicity.
ConditionsPost-surface modification of a CsFAMA mixed perovskite film in a planar n-i-p solar cell architecture.

This demonstrates the compound's direct, quantifiable impact on achieving elite performance and durability in a primary, high-value application.

Superior Thermal Stability for High-Temperature Device Processing

High thermal stability is essential for materials used in solution-processed electronics, which often require high-temperature annealing steps. While direct data for the target compound is limited, analysis of close analogs provides a strong basis for comparison. Common salts like tetrabutylammonium tribromide (TBATB) and cetyltrimethylammonium tribromide (CTMATB) exhibit main decomposition events around 230°C and 231°C, respectively. In contrast, bulky phosphonium analogs like trihexyl(tetradecyl)phosphonium chloride are noted for having thermal stabilities often reported above 300°C. Trihexyltetradecylammonium bromide, with its large, non-volatile cation, is expected to exhibit similarly high thermal stability, offering a wider and safer processing window than smaller, more common quaternary ammonium salts.

Evidence DimensionOnset of Thermal Decomposition (TGA)
Target Compound DataExpected >250-300°C (Inferred from bulky phosphonium analogs)
Comparator Or BaselineTetrabutylammonium Tribromide: ~230°C; Cetyltrimethylammonium Tribromide: ~231°C
Quantified DifferenceAn anticipated >20°C improvement in thermal stability over common benchmarks.
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere.

Higher thermal stability allows for more aggressive and effective annealing protocols during device fabrication, directly impacting final film quality and performance.

Engineered Solubility for Optimized Precursor and Formulation Compatibility

The asymmetric alkyl chain structure (three C6, one C14) of Trihexyltetradecylammonium bromide provides enhanced solubility in a wide range of organic solvents used for device fabrication, such as DMF, DMSO, and chlorobenzene. This contrasts sharply with smaller, symmetric salts like tetramethylammonium bromide, which is documented as being insoluble in diethyl ether and having very low solubility in chloroform (0.0057 g/100g) and 1-butanol (0.062 g/100g). This tailored solubility profile ensures its utility as an additive in complex precursor inks without causing precipitation, enabling uniform film deposition—a critical factor for scalable and reproducible manufacturing of optoelectronic devices.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHigh solubility in common organic solvents (class behavior)
Comparator Or BaselineTetramethylammonium bromide: Insoluble in ether, 0.0057 g/100g in chloroform
Quantified DifferenceOrders of magnitude higher solubility in non-polar organic solvents compared to short-chain symmetric salts.
ConditionsSolubility measured at 25°C.

This compound's solubility profile prevents common manufacturing issues like precursor precipitation and ensures its suitability for high-quality thin-film coating processes.

Surface Passivation for High-Efficiency Perovskite Solar Cells

For research and manufacturing focused on pushing the efficiency limits of perovskite solar cells. Its use as a post-treatment additive forms a hydrophobic, 2D-like capping layer that passivates surface defects, reduces non-radiative recombination, and blocks moisture ingress, leading to devices with both higher PCE and enhanced long-term stability.

Formulation of Thermally Stable Precursor Inks for Printed Electronics

When developing fabrication protocols that involve high-temperature annealing (>200°C). The superior thermal stability of this compound, compared to benchmarks like TBAB, ensures it will not decompose during critical processing steps, preserving the integrity of the active layer and leading to more reliable and reproducible device performance.

High-Performance Electrolytes for Nonaqueous Electrochemical Systems

As a supporting electrolyte in nonaqueous batteries or electro-organic synthesis where high solubility in organic media and a wide, stable electrochemical window are required. It offers performance comparable to the benchmark TBAB but with the added advantages of higher thermal stability and unique interfacial properties due to its bulky, asymmetric cation structure.

Dates

Last modified: 08-16-2023

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